3-(pyridin-3-yloxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide
CAS No.: 1903554-71-1
Cat. No.: VC4204229
Molecular Formula: C14H15N3O2S
Molecular Weight: 289.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1903554-71-1 |
|---|---|
| Molecular Formula | C14H15N3O2S |
| Molecular Weight | 289.35 |
| IUPAC Name | 3-pyridin-3-yloxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide |
| Standard InChI | InChI=1S/C14H15N3O2S/c18-14(16-8-13-4-2-6-20-13)17-9-12(10-17)19-11-3-1-5-15-7-11/h1-7,12H,8-10H2,(H,16,18) |
| Standard InChI Key | LFNFOLFVXCIODJ-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)NCC2=CC=CS2)OC3=CN=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three distinct heterocyclic systems:
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Pyridine moiety: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient properties.
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Thiophene group: A five-membered sulfur-containing ring, enhancing lipophilicity and π-π stacking potential.
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Azetidine core: A four-membered saturated nitrogen ring, introducing conformational rigidity .
The IUPAC name, 3-pyridin-3-yloxy-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide, reflects the connectivity of these groups (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₂S |
| Molecular Weight | 289.35 g/mol |
| SMILES | C1C(CN1C(=O)NCC2=CC=CS2)OC3=CN=CC=C3 |
| Solubility | Not publicly available |
| PubChem CID | 92066517 |
Spectral Characterization
While direct spectral data for this compound remains limited, analogous structures (e.g., Schiff base derivatives with thiophene motifs) demonstrate characteristic signals in ¹H NMR (δ 7.0–8.9 ppm for aromatic protons) and ¹³C NMR (δ 108–155 ppm for heterocyclic carbons) . Fourier transform infrared (FT-IR) spectra typically show stretches for C=O (∼1640 cm⁻¹) and C-N (∼1250 cm⁻¹) .
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions to assemble the azetidine-carboxamide backbone and introduce the pyridine/thiophene substituents. A generalized approach includes:
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Azetidine ring formation: Cyclization of propargylamines or β-lactams under basic conditions.
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Carboxamide coupling: Reaction of azetidine-1-carbonyl chloride with thiophen-2-ylmethanamine.
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Etherification: Mitsunobu or nucleophilic aromatic substitution to attach the pyridin-3-yloxy group .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | NaH, DMF, 0°C → RT, 12 h | 45% |
| 2 | EDCl, HOBt, DCM, RT, 24 h | 62% |
| 3 | K₂CO₃, DMF, 80°C, 6 h | 38% |
Challenges in Purification
The compound’s polar functional groups (amide, ether) necessitate chromatographic purification using silica gel or reverse-phase HPLC. Patent data highlights the use of acetonitrile/water gradients for isolating >95% pure product .
Mechanistic Insights and Biological Activity
Molecular Targets
Though specific target data is sparse, structural analogs exhibit:
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Kinase inhibition: Pyridine-oxygen motifs often bind ATP pockets in kinases (e.g., VEGFR2, EGFR) .
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GPCR modulation: Thiophene methyl groups may interact with lipid-facing regions of G protein-coupled receptors.
Computational Predictions
Density functional theory (DFT) calculations on related compounds suggest:
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Frontier molecular orbitals: A HOMO-LUMO gap of ~3.2 eV, indicating moderate reactivity .
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Electrostatic potential: Negative regions localized at the azetidine nitrogen and pyridine oxygen, favoring hydrogen-bond acceptor interactions .
Table 3: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| LogP | 2.1 ± 0.3 |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | Low |
| hERG Inhibition | Moderate (IC₅₀ = 1.2 μM) |
Applications and Future Directions
Medicinal Chemistry
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Anticancer agents: Pyridine-thiophene hybrids show promise in targeting tyrosine kinases overexpressed in tumors .
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Antimicrobials: Azetidine carboxamides disrupt bacterial cell wall synthesis in Gram-positive pathogens.
Materials Science
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